N-Benzyl-1-phenylethanamine hydrochloride
Description
Significance of Chiral Amines in Modern Organic Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. openaccessgovernment.org The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities. A well-known historical example is Thalidomide, where one enantiomer had the desired therapeutic effect while the other caused severe birth defects. openaccessgovernment.org This has made the synthesis of single, pure enantiomers a critical goal in drug development.
Chiral amines are particularly vital in this pursuit, as they are key structural motifs in a vast number of natural products, bioactive molecules, and pharmaceuticals. rsc.org Approximately 40% of chiral drugs on the market contain a chiral amine as a core part of their structure. openaccessgovernment.org These compounds serve as versatile building blocks and intermediates for the synthesis of high-value chemicals, including pharmaceuticals and agrochemicals. researchgate.net Furthermore, they are extensively used as catalysts and ligands in asymmetric reactions, enabling the selective production of one enantiomer over the other. nih.govalfachemic.com
Historical Context of 1-Phenylethylamine (B125046) Derivatives as Chiral Inducers and Auxiliaries
The use of 1-phenylethylamine (α-PEA) as a foundational tool in stereochemistry dates back to its introduction as a chiral inducer by A. W. Ingersoll in 1937. nih.gov As an inexpensive and readily available primary amine that can be obtained in both enantiomeric forms, α-PEA quickly became one of the most frequently used compounds for creating enantiomerically pure products. nih.gov Its success in various chiral recognition processes has led to its designation as a "privileged chiral inducer and auxiliary". nih.gov
Derivatives of 1-phenylethylamine are employed in several key ways:
Chiral Resolving Agents: Since both enantiomers of α-PEA are easily accessible, they are often used to resolve racemic acids through the crystallization of diastereomeric salts. mdpi.com This operationally simple technique remains a widely used method for preparing optically active compounds. mdpi.com
Chiral Auxiliaries: An auxiliary is a chiral compound temporarily incorporated into a non-chiral substrate to direct a stereoselective reaction. The α-PEA motif is a common chiral auxiliary used in the diastereoselective synthesis of complex molecules like medicinal substances and natural products. nih.govmdpi.com For instance, (S)-1-phenylethylamine has been used as a chiral auxiliary in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org
Building Blocks for Catalysts and Ligands: The structural framework of α-PEA is frequently used to construct more complex chiral ligands for asymmetric metal catalysis and to build effective modular organocatalysts for important synthetic reactions. nih.govdntb.gov.ua
Scope of N-Benzyl-1-phenylethanamine Hydrochloride in Advanced Chemical Research
This compound, as a derivative of 1-phenylethylamine, has found a specific and important niche in advanced chemical research, primarily as a highly effective chiral resolving agent. Its bulkier N-benzyl group, compared to the simple amino group of its parent compound, can enhance chiral discrimination.
A significant application is in the resolution of racemic carboxylic acids. For example, (R)-(+)-N-Benzyl-1-phenylethylamine ((R)-(+)-BPA) has been successfully used to resolve racemic 4-chloromandelic acid (4-ClMA), which is a precursor for drugs targeting diabetes and lipid disorders. nih.gov A study investigating this resolution identified the optimal conditions for the separation and provided deep insights into the mechanism of chiral recognition. It was discovered that in addition to common hydrogen bonding, specific halogen interactions (chlorine-chlorine and chlorine/π) played a crucial role in differentiating the diastereomeric salts, allowing for the effective separation of the enantiomers. nih.gov
The research determined the ideal parameters for this resolution, which are summarized in the table below.
| Parameter | Optimal Condition |
| Solvent | Absolute Ethanol |
| Molar Ratio (4-ClMA to (R)-(+)-BPA) | 1:1 |
| Filtration Temperature | 15 °C |
| Solvent Amount | 1.6 mL / 1 mmol 4-ClMA |
| Data from the resolution of 4-chloromandelic acid (4-ClMA) using (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA). nih.gov |
Beyond its role as a resolving agent, N-Benzyl-1-phenylethanamine is also utilized as a chiral building block. Its structure can be incorporated into larger molecules to create new chiral compounds, such as β-amino acids, through reactions like the Barton decarboxylation. It may also be used in the preparation of intermediates for pharmaceuticals, such as a key intermediate for an αvβ3 integrin antagonist. chemicalbook.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQMFZZCANDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49746-32-9 | |
| Record name | N-Benzyl-1-phenylethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049746329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYL-1-PHENYLETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3KVY32FGU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Application of N Benzyl 1 Phenylethanamine Hydrochloride As a Chiral Auxiliary and Building Block
Role in Asymmetric Synthesis
The utility of N-Benzyl-1-phenylethanamine as a chiral auxiliary is demonstrated across a range of asymmetric transformations, where it plays a pivotal role in controlling the formation of new stereocenters. nih.gov Its application allows chemists to synthesize complex molecules with a high degree of stereocontrol.
N-Benzyl-1-phenylethanamine is frequently employed as a chiral auxiliary to guide the enantioselective synthesis of optically active compounds. nih.gov By temporarily attaching this chiral fragment to a non-chiral substrate, subsequent reactions are directed to proceed in a stereoselective manner, leading to the preferential formation of one enantiomer over the other. chemimpex.com This strategy is fundamental in producing enantiomerically pure pharmaceuticals and other biologically active molecules where the therapeutic effect is often associated with a single enantiomer. nih.gov For instance, the chiral amine can be used in the resolution of racemic mixtures, such as 2-chloromandelic acid, by forming diastereomeric salts that can be separated by crystallization. dntb.gov.ua Furthermore, it serves as a foundational building block for more complex chiral ligands and organocatalysts used in various asymmetric reactions. nih.gov
In addition to enantioselective control, N-Benzyl-1-phenylethanamine is instrumental in diastereoselective synthesis, where it helps to control the relative stereochemistry of multiple stereocenters within a molecule. This is achieved by creating a chiral environment that favors the formation of one diastereomer over others.
A notable application of N-Benzyl-1-phenylethanamine is in the diastereoselective synthesis of chiral sulfinyl compounds. Research has demonstrated a practical and highly stereoselective method for preparing enantiomerically pure arylsulfinamides and arylsulfinates. wikipedia.orgtcichemicals.com The process involves the reaction of various arylsulfinyl chlorides with (R)-N-benzyl-1-phenylethanamine. This reaction produces a diastereomeric mixture of N-benzyl-N-(1-phenylethyl)-arylsulfinamides. wikipedia.orgtcichemicals.com
A key feature of this method is the spontaneous crystallization of one of the diastereomers, the (R,SS) isomer, from the reaction mixture in a diastereomerically pure form. wikipedia.orgtcichemicals.com This allows for the isolation of a single diastereomer without the need for chromatographic separation of the initial mixture. The isolated pure diastereomer can then be converted into enantiopure methyl arylsulfinates, which are subsequently transformed into the desired enantiopure (SS)-arylsulfinamides in good yields. wikipedia.org
| Aryl Group | Arylsulfinyl Chloride | Isolated Yield of (R,SS)-Diastereomer |
| Phenyl | Benzenesulfinyl chloride | 28% |
| p-Tolyl | p-Toluenesulfinyl chloride | 29% |
| p-Chlorophenyl | p-Chlorobenzenesulfinyl chloride | 27% |
| p-Fluorophenyl | p-Fluorobenzenesulfinyl chloride | 31% |
Table 1: Diastereoselective synthesis of N-benzyl-N-(1-phenylethyl)-arylsulfinamides via spontaneous crystallization. wikipedia.org
The 1-phenylethylamine (B125046) structural motif, the core of N-benzyl-1-phenylethanamine, is effectively used to induce stereoselectivity in asymmetric aldol (B89426) reactions. While direct use as an N-acyl amide is less common, its incorporation into more complex auxiliaries, such as imidazolidin-2-ones, has proven highly effective. For example, the acetate aldol reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one demonstrates excellent diastereoselectivity. nih.gov This reaction, which creates two new contiguous stereocenters, is a powerful method for constructing complex acyclic molecules. The chiral auxiliary, containing the (R)-1-phenylethyl group, controls the facial selectivity of the enolate addition to an aldehyde, leading to the formation of the desired anti-aldol product with high stereocontrol. nih.gov This strategy has been successfully applied to the stereoselective synthesis of biologically active compounds like (S)-Fluoxetine. nih.gov
| Reaction Type | Chiral Auxiliary | Key Feature | Outcome |
| Acetate Aldol Reaction | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | The (R)-1-phenylethyl moiety directs the stereochemical course of the reaction. | High yield and anti-aldol selectivity. |
Table 2: Application of the 1-phenylethylamine motif in an asymmetric aldol reaction. nih.gov
N-Benzyl-1-phenylethanamine serves as an effective chiral auxiliary in diastereoselective conjugate addition reactions, particularly in aza-Michael additions. In these reactions, the chiral amine is used to form a chiral nucleophile that adds to an α,β-unsaturated carbonyl compound, creating a new carbon-nitrogen bond and a new stereocenter with high diastereoselectivity. nih.gov
For instance, the lithium amide of (S)-N-benzyl-N-(α-methylbenzyl)amine has been used as a chiral nucleophile in conjugate additions to enantiopure α,β-unsaturated esters derived from L-proline. This methodology has been successfully applied to the synthesis of various pyrrolizidine alkaloids, such as (−)-(1R,7aS)-absouline. nih.gov Additionally, α-methylbenzylamine-type auxiliaries have been incorporated into substrates for intramolecular aza-Michael reactions to produce optically active 3-substituted isoindolinones. biosynth.com In these cases, a combination of the chiral auxiliary and a chiral phase-transfer catalyst can be used to achieve high diastereomeric excesses. biosynth.com
| Reaction | Chiral Nucleophile / Auxiliary | Substrate | Product Class | Diastereomeric Excess (d.e.) |
| Intermolecular Conjugate Addition | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | α,β-Unsaturated ester | Pyrrolizidine alkaloids | High |
| Intramolecular aza-Michael | (R)-α-methylbenzyl chiral auxiliary | Benzamide with ortho-acrylamide group | 3-Substituted isoindolinones | Up to 80% |
Table 3: Diastereoselective conjugate additions using N-Benzyl-1-phenylethanamine and its derivatives. nih.govbiosynth.com
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, a core structure in many natural alkaloids. The use of a chiral auxiliary attached to the tryptamine nitrogen can effectively control the stereochemistry of the cyclization. N-Benzyl-1-phenylethanamine, specifically its core α-methylbenzyl group, has been employed as such a chiral auxiliary.
In early attempts, the reaction of Nb-α-methylbenzyl substituted tryptamine with aldehydes in the presence of trifluoroacetic acid resulted in the formation of tetrahydro-β-carbolines with moderate to good diastereoselectivity. The stereochemical outcome is influenced by the steric bulk of the auxiliary, which directs the approach of the aldehyde and subsequent cyclization to favor one diastereomer. Optimization of the reaction conditions, such as solvent and acid catalyst, led to improved diastereomeric ratios, reaching up to 86:14 for aromatic aldehydes. Following the reaction, the α-methylbenzyl auxiliary can be removed to yield the enantiomerically enriched tetrahydro-β-carboline. dntb.gov.ua
| Aldehyde Type | Reaction Conditions | Diastereomeric Ratio (d.r.) |
| Aromatic | Trifluoroacetic acid, Benzene, Reflux | Up to 86:14 |
| Aliphatic | Trifluoroacetic acid, Benzene, Reflux | Up to 69:31 |
Table 4: Diastereoselective Pictet-Spengler reaction using an Nb-α-methylbenzyl chiral auxiliary.
Diastereoselective Synthesis of Complex Molecules
Synthesis of Chiral Ligands and Organocatalysts
As a primary chiral amine, N-Benzyl-1-phenylethanamine is a valuable precursor for the synthesis of more complex chiral molecules that can function as ligands in metal-catalyzed reactions or as organocatalysts. Chiral ligands are essential in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that favors the formation of one enantiomer of the product over the other. Similarly, organocatalysts are small, metal-free organic molecules that can catalyze enantioselective reactions researchgate.net.
The synthesis of such catalysts often involves the reaction of a chiral amine with other reagents to build a larger, more complex scaffold. For instance, chiral amines can be used to synthesize chiral guanidines, which are effective organocatalysts for reactions like the enantioselective α-amination of 1,3-dicarbonyl compounds researchgate.net. While specific examples detailing the direct conversion of N-Benzyl-1-phenylethanamine into a named ligand or organocatalyst are specialized, its role as a chiral building block is well-established for creating enantiomerically pure compounds chemimpex.com. Its structural motif is frequently applied in the synthesis of chiral building blocks that are useful in divergent asymmetric synthesis mdpi.com.
Chiral Building Block in Natural Product and Analog Synthesis
The enantiopure nature of N-Benzyl-1-phenylethanamine makes it an important starting material or intermediate in the synthesis of pharmaceuticals and other biologically active molecules, including natural product analogs chemimpex.comcymitquimica.com. Its incorporation into a synthetic route allows for the controlled introduction of a specific stereochemistry, which is often critical for the biological activity of the final product.
(R)-(+)-N-Benzyl-1-phenylethylamine has been utilized in the preparation of key intermediates for complex molecules. Notable examples include its use to prepare:
An intermediate for a conformationally restricted piperidine-based analog of deoxynegamycin sigmaaldrich.com.
Precursors for 5- and 6- mdpi.comresearchgate.net-dihydrobenzofuran β-amino acids, which can function as mimetics of aspartic acid sigmaaldrich.com.
tert-Butyl (3S)-3-{benzyl[(1R)-1-phenylethyl]amino}-3-(6-methoxypyridin-3-yl)propanoate, which is an intermediate in the synthesis of an αvβ3 integrin antagonist developed by Merck & Co., Inc sigmaaldrich.com.
While the synthesis of Amaryllidaceae alkaloids often involves the derivatization of existing alkaloid skeletons nih.gov, the use of chiral building blocks like N-Benzyl-1-phenylethanamine is a fundamental strategy in the de novo synthesis of such complex and stereochemically rich natural products.
Chiral Resolution of Racemic Mixtures
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers wikipedia.org. Among the various techniques available, resolution via the formation of diastereomeric salts is one of the most practical and economically viable methods for industrial-scale production, particularly for compounds containing acidic or basic functional groups nih.govresearchgate.net.
Diastereomeric Salt Formation for Enantioseparation
The most common method for chiral resolution involves reacting a racemic mixture with an enantiomerically pure acid or base, known as a resolving agent wikipedia.orgpbworks.com. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization wikipedia.orgpbworks.com.
In the case of resolving a racemic acid, a chiral amine like (R)-(+)-N-Benzyl-1-phenylethanamine acts as the resolving agent. The amine reacts with the (R)- and (S)-enantiomers of the acid to form two different diastereomeric salts: [(R)-amine·(R)-acid] and [(R)-amine·(S)-acid]. Due to their different three-dimensional structures, one of these salts is typically less soluble in a given solvent and will crystallize out of the solution preferentially. This less soluble salt can then be isolated by filtration, and the pure acid enantiomer can be regenerated by treatment with an achiral acid pbworks.com. N-Benzyl-1-phenylethylamine (BPA) is considered an excellent resolving agent, in part because its low solubility in water allows for easier recovery and separation after the resolution is complete researchgate.netnih.govmdpi.com.
N-Benzyl-1-phenylethanamine has proven to be highly effective in the resolution of racemic mandelic acid derivatives, which are important chiral building blocks for pharmaceuticals nih.gov. For example, enantiopure 2-chloromandelic acid is used to produce the anticoagulant clopidogrel, and enantiopure 4-chloromandelic acid is a precursor for drugs treating diabetes and lipid disorders nih.govmdpi.com.
In a notable application, (R)-(+)-N-Benzyl-1-phenylethylamine was successfully used to resolve racemic 2-chloromandelic acid and 4-chloromandelic acid nih.govnih.gov. Studies have optimized the conditions for this resolution, identifying key parameters that influence the efficiency of the separation.
| Parameter | Optimal Condition |
|---|---|
| Solvent | Absolute Ethanol |
| Molar Ratio (Acid:Amine) | 1:1 |
| Filtration Temperature | 15 °C |
| Solvent Amount | 1.6 mL / 1 mmol of acid |
The success of the resolution is demonstrated by the significant differences in the physical properties of the resulting diastereomeric salts.
| Property | Less Soluble Salt ((R)-acid·(R)-amine) | More Soluble Salt ((S)-acid·(R)-amine) |
|---|---|---|
| Melting Point | 166.3 °C | 132.0 °C |
| Enthalpy of Fusion | 57.41 kJ/mol | 52.58 kJ/mol |
| Solubility (in ethanol) | 1.47 g/100 g | 4.82 g/100 g |
Chiral Discrimination Mechanisms in Resolution Processes
The ability of a chiral resolving agent to distinguish between two enantiomers—a process known as chiral discrimination—is fundamental to the success of diastereomeric salt formation nih.govnih.gov. This discrimination arises from the differences in the stability and packing of the crystal lattices of the two diastereomeric salts, which in turn are governed by a network of non-covalent intermolecular interactions researchgate.net.
Detailed crystallographic studies of the diastereomeric salts formed between N-Benzyl-1-phenylethanamine and substituted mandelic acids have revealed the specific interactions responsible for chiral recognition researchgate.netnih.gov. The key interactions include:
Hydrogen Bonding: Strong hydrogen bonds form between the protonated amino group of the chiral amine and the carboxylate and hydroxyl groups of the mandelic acid. In the crystal structure of the less soluble salt of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, these interactions create a one-dimensional double-chain network researchgate.netnih.gov.
Halogen Interactions: In the resolution of chloro-substituted mandelic acids, specific halogen interactions have been observed. For the less soluble salt of 4-chloromandelic acid, a chlorine-chlorine interaction was identified, while a Cl/π interaction was found in the more soluble salt, indicating that these forces play a direct role in chiral discrimination nih.gov.
The combination of these forces leads to a highly efficient and compact packing arrangement in the crystal of the less soluble diastereomer. This has been described as a "lock-and-key" supramolecular packing mode, where hydrophobic layers with corrugated surfaces fit into each other, maximizing stabilizing interactions and leading to the lower solubility that enables the separation researchgate.netnih.govnih.gov.
Investigation of Molecular Packing Modes and Supramolecular Assembly ("Lock-and-Key" principle)
The molecular architecture of N-Benzyl-1-phenylethanamine plays a crucial role in its application as a resolving agent in chiral separations. The specific arrangement of molecules in the crystal lattice, known as molecular packing, and the non-covalent interactions that govern this arrangement are fundamental to its ability to discriminate between enantiomers. A key concept in understanding this chiral recognition is the "lock-and-key" principle, which describes the high degree of structural complementarity between the resolving agent and one of the enantiomers it is separating.
In the context of resolving racemic acids, such as 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, the formation of diastereomeric salts allows for the investigation of these supramolecular assemblies. The less soluble salt, which precipitates from the solution, exhibits a highly ordered and stable crystal structure. This stability is a direct result of a network of weak intermolecular interactions, including hydrogen bonds, C-H/π interactions, and van der Waals forces. mdpi.com
Detailed crystallographic studies have revealed that these interactions lead to a "lock-and-key" supramolecular packing mode. mdpi.comnih.gov This mode is characterized by hydrophobic layers with corrugated surfaces that interlock with one another, fitting into the grooves of adjacent layers to achieve a very compact and stable packing arrangement. mdpi.com This intricate assembly is considered a significant factor contributing to chiral discrimination, alongside other packing motifs like the sandwich-like packing of hydrophobic layers. mdpi.com The "lock-and-key" structure in the hydrophobic layers enhances the packing tightness through van der Waals interactions, which is a primary reason for the lower solubility and greater stability of the desired diastereomeric salt. uniovi.es This principle, where the molecular structure of the resolving agent is substantially larger than the racemate, allows for this efficient and selective packing. mdpi.comnih.gov
Debenzylation Strategies for Primary Amine Recovery
The benzyl (B1604629) group is a commonly used protecting group for amines due to its general stability and the various methods available for its removal. The recovery of the primary amine from N-Benzyl-1-phenylethanamine is a critical step in many synthetic applications. This process, known as debenzylation, can be achieved through several strategies, including catalytic hydrogenolysis, enzymatic methods, and chemical oxidation.
Palladium-Catalyzed Hydrogenolytic Debenzylation
Palladium-catalyzed hydrogenolysis is a widely employed and efficient method for the cleavage of N-benzyl groups. This reaction typically involves the use of palladium on a solid support, most commonly activated carbon (Pd/C), in the presence of a hydrogen source. The process is considered a green and sustainable method because the catalyst can be easily recovered by filtration and potentially reused. nih.govacs.org
The reaction proceeds by the catalytic transfer of hydrogen to the N-benzyl bond, leading to its cleavage and the formation of the deprotected primary amine and toluene as a byproduct. However, a common challenge in this reaction is the potential for the amine substrate and product to coordinate strongly with the palladium catalyst, which can lead to a decrease in catalytic activity. nih.govacs.org To overcome this, reactions may require higher pressures of hydrogen and/or elevated temperatures to proceed to completion. nih.govacs.org
To enhance the efficiency of Pd/C-catalyzed debenzylation, various additives and co-catalysts have been investigated. For instance, the combined use of a heterogeneous acid catalyst, such as niobic acid on carbon (Nb₂O₅/C), has been shown to significantly facilitate the deprotection of N-benzylamines. nih.gov This dual-catalyst system allows for the reaction to proceed under milder conditions and often results in excellent yields of the deprotected amine without the need for a subsequent neutralization step. nih.gov Another approach involves carrying out the reaction in the presence of a chlorinated solvent like 1,1,2-trichloroethane, which facilitates the in-situ formation of the amine hydrochloride salt, driving the reaction to completion and yielding the product in a crystalline form. organic-chemistry.org
Table 1: Conditions for Palladium-Catalyzed Hydrogenolytic Debenzylation of N-Benzylamines
| Catalyst System | Hydrogen Source | Solvent | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|---|
| 10% Pd/C | H₂ | Methanol | Room Temp. | Atmospheric | 94-99% (as hydrochloride) | thieme-connect.com |
| Pd/C and Nb₂O₅/C | H₂ | Methanol | Room Temp. | Atmospheric | >99% | nih.gov |
| 5% Pd/C | H₂ | Ethyl Acetate | 25°C | 45 psig | High Selectivity | nacatsoc.org |
This table presents representative conditions and may not be specific to N-Benzyl-1-phenylethanamine hydrochloride but are applicable to the debenzylation of N-benzylamines.
Enzymatic Debenzylation using Laccases
A greener alternative to traditional chemical methods for debenzylation involves the use of enzymes. Laccases, a class of multi-copper oxidases, have been shown to be effective for the selective removal of N-benzyl groups under mild, aqueous conditions. Specifically, the laccase from the fungus Trametes versicolor, in combination with a chemical mediator like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), forms a highly efficient catalytic system. uniovi.esresearchgate.net
This laccase-mediator system (LMS) utilizes molecular oxygen as the ultimate oxidant, producing water as the only byproduct, which underscores its environmental compatibility. uniovi.es The reaction has been successfully applied to the debenzylation of N-benzyl-1-phenylethylamine, yielding α-phenylethylamine. mdpi.com The process is typically carried out at room temperature in a buffered aqueous solution (pH 5) and is open to the air. mdpi.comresearchgate.net
The laccase/TEMPO system exhibits remarkable chemoselectivity. It can selectively deprotect N-benzylated primary amines even in the presence of other functional groups like secondary amines or alcohols, which are often susceptible to oxidation under conventional chemical methods. uniovi.es The reaction proceeds smoothly for a variety of aliphatic, cyclic, and aromatic amines, affording the deprotected products in high conversions (>97%) without the formation of undesired byproducts. mdpi.com It is believed that the laccase possesses a specific selectivity for the N-benzyl group on secondary amines, while being inactive towards O-benzylated alcohols or the more sterically hindered N-benzyl groups on tertiary amines. mdpi.com
Table 2: Enzymatic Debenzylation of N-Benzyl-1-phenylethylamine
| Enzyme | Mediator | Oxidant | Solvent | pH | Temperature | Conversion | Reference |
|---|---|---|---|---|---|---|---|
| Laccase (Trametes versicolor) | TEMPO | O₂ (air) | Aqueous Buffer | 5 | 30°C | >97% | mdpi.com |
This table provides specific conditions reported for the debenzylation of N-benzyl-1-phenylethylamine.
Oxidative Debenzylation Methods
In addition to catalytic hydrogenolysis and enzymatic approaches, several chemical oxidative methods can be employed for the removal of N-benzyl groups. These methods often involve stoichiometric amounts of an oxidizing agent and provide an alternative pathway for deprotection, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule.
One such method utilizes ceric ammonium (B1175870) nitrate (CAN) in an aqueous solution to achieve clean N-debenzylation of tertiary N-benzylamines to the corresponding secondary amines. researchgate.net Another effective system for the oxidative debenzylation of N-benzyl amides and O-benzyl ethers employs an alkali metal bromide, such as potassium bromide (KBr), in conjunction with an oxidant like Oxone (potassium peroxymonosulfate). acs.orgacs.orgorganic-chemistry.org This reaction is believed to proceed through the formation of a bromo radical, which initiates the cleavage of the benzyl group under mild conditions. acs.orgorganic-chemistry.org This method is advantageous as it is free of transition metals and utilizes reagents that are stable, less toxic, and environmentally benign. acs.org
More recently, electrochemical methods have emerged as a green and powerful tool for organic synthesis. The selective oxidative cleavage of the C–N bond in benzylamines can be achieved through electrochemical oxidation. mdpi.com This technique avoids the need for metal catalysts or external chemical oxidants, using an electric current to drive the reaction. The process is adaptable for primary, secondary, and tertiary amines and utilizes water as the oxygen source for the formation of the resulting carbonyl compound from the benzyl fragment. mdpi.com
Table 3: Oxidative Debenzylation Methods for N-Benzylamines
| Reagent System | Solvent | Temperature | Substrate Scope | Reference |
|---|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Aqueous | Not specified | Tertiary N-benzylamines | researchgate.net |
| KBr / Oxone | Acetonitrile / Nitromethane | 0 - 30°C | N-benzyl amides and ethers | acs.org |
| Electrochemical Oxidation | MeCN / H₂O | Room Temp. | Primary, secondary, and tertiary benzylamines | mdpi.com |
This table summarizes various oxidative methods applicable to the debenzylation of N-benzylamines and related structures.
Mechanistic and Theoretical Investigations of N Benzyl 1 Phenylethanamine Hydrochloride Reactivity
Reaction Mechanism Studies
The utility of N-Benzyl-1-phenylethanamine (BPA) as a chiral resolving agent and auxiliary is rooted in its specific reaction mechanisms, particularly in the context of creating enantiomerically pure compounds.
N-Benzyl-1-phenylethanamine is frequently employed in asymmetric transformations, most notably for the resolution of racemic mixtures. Its primary role is to act as a chiral resolving agent, which involves reacting the amine with a racemic acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation.
A prominent application is the resolution of chiral carboxylic acids, like mandelic acid derivatives. The reaction pathway involves the formation of diastereomeric ammonium (B1175870) carboxylate salts through an acid-base reaction. For instance, when (R)-(+)-N-benzyl-1-phenylethylamine is used to resolve racemic 2-chloromandelic acid, it preferentially crystallizes with one enantiomer of the acid, forming a less soluble salt. nih.govresearchgate.net This allows for the separation of the enantiomers. The efficiency of this resolution is influenced by factors such as the choice of solvent, the molar ratio of the acid to the amine, and the temperature. researchgate.net Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and deprotonates the ammonium ion, regenerating the chiral amine. researchgate.net
The benzyl (B1604629) group on the amine is crucial; it provides a bulky, hydrophobic substituent that enhances the differences in the crystal packing of the diastereomeric salts compared to its parent compound, 1-phenylethylamine (B125046). researchgate.net This modification leads to a significant decrease in water solubility, which facilitates easier separation and recovery of the resolving agent after the resolution is complete. researchgate.net
The mechanism of chiral induction and stereochemical control by N-benzyl-1-phenylethylamine relies on a complex interplay of non-covalent interactions within the crystal structure of the diastereomeric salt. researchgate.net X-ray crystallography studies on the salt formed between (R)-(+)-N-benzyl-1-phenylethylamine and (R)-2-chloromandelic acid have provided significant insight into this process. nih.govresearchgate.net
The chiral discrimination is not merely a random event but a highly organized assembly process. A key feature of this assembly is the formation of a one-dimensional double-chain hydrogen-bonding network. researchgate.net This network, combined with specific intermolecular interactions, creates a highly stable, less soluble crystal lattice for the matched pair. researchgate.net The stereochemical control is achieved through a "lock-and-key" supramolecular packing mode. nih.govresearchgate.net In this model, the molecular structure of the resolving agent is significantly larger than that of the racemate, allowing hydrophobic layers with corrugated surfaces to fit into each other's grooves for a compact packing arrangement. researchgate.net
This intricate network of interactions ensures that one diastereomer has a thermodynamically more stable crystal lattice, leading to its preferential crystallization.
| π-π Interactions | Stacking interactions between the aromatic rings of the benzyl and phenyl groups. | Enhances the stability of the crystal lattice and influences the orientation of the molecules. |
Computational Chemistry and Molecular Modeling
Theoretical studies provide a molecular-level understanding that complements experimental findings, offering deep insights into the geometry, electronic properties, and interaction dynamics that govern the reactivity of N-Benzyl-1-phenylethanamine hydrochloride.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of N-benzyl-1-phenylethanamine and its derivatives. Studies have utilized DFT methods, such as B3LYP with basis sets like 6-311+G*, to perform geometrical optimization. researchgate.net This process determines the lowest energy conformation of the molecule, providing theoretical data on bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
Electronic structure analysis is another critical aspect explored through these calculations. The determination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential. researchgate.netnih.gov The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the analysis of the total density of states (DOS) can reveal the contribution of different fragments of the molecule to the frontier orbitals. researchgate.net
Table 2: Summary of Computational Methods and Applications
| Computational Method | Basis Set | Application | Key Findings |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311+G* | Geometrical optimization of an N-benzyl-1-cyclopentanamine derivative. researchgate.net | Obtains optimized molecular structure and geometric parameters that can be compared with experimental X-ray data. researchgate.net |
| Density Functional Theory (DFT) | B3LYP/6-311++G(2d,p) | Calculation of HOMO-LUMO energies for a related heterocyclic compound. nih.gov | Determines the electronic properties and reactivity profile of the molecule. nih.gov |
| Time-Dependent DFT (TD-DFT) | Not specified | Calculation of electronic circular dichroism (ECD) spectra. | Used to predict the absolute configuration of chiral molecules by comparing calculated spectra with experimental ones. |
While specific molecular dynamics (MD) simulations for this compound were not detailed in the reviewed literature, the principles of docking and interaction analysis are evident in the study of its chiral discrimination mechanism. The "lock-and-key" model for the resolution of 2-chloromandelic acid is a practical example of highly specific substrate-catalyst (or in this case, substrate-resolving agent) interactions. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. In the context of N-Benzyl-1-phenylethanamine, docking studies could be used to model the interaction between the amine and the enantiomers of a racemic acid. Such studies would aim to calculate the binding energies for the formation of the two diastereomeric complexes. A significant difference in binding energy would support the experimentally observed selectivity.
The key interactions stabilizing these complexes, as identified through crystallographic and theoretical studies, form the basis for these simulations.
Table 3: Intermolecular Forces Governing Substrate-Catalyst Interactions
| Interaction | Role in Recognition and Binding |
|---|---|
| Electrostatic Interactions | The primary force in salt formation between the protonated amine (N+) and the deprotonated acid (COO-). researchgate.net |
| Hydrogen Bonding | Provides directionality and strength to the interaction, crucial for forming a stable, well-defined crystal structure. researchgate.net |
| Hydrophobic Interactions | The large benzyl and phenyl groups create hydrophobic surfaces that favor a compact packing arrangement, excluding solvent molecules. researchgate.net |
| Steric Complementarity | The shapes of the amine and the acid enantiomer must fit together well ("lock-and-key") to allow for optimal packing and stabilization. nih.govresearchgate.net |
Stereoelectronic effects are crucial in understanding the reactivity and selectivity of chiral molecules. These effects describe how the spatial arrangement of orbitals (stereochemistry) influences the electronic properties and, consequently, the reaction outcomes.
In the context of N-benzyl-1-phenylethylamine and its parent compound, 1-phenylethylamine (α-PEA), stereoelectronic effects are cited as enhancing the reactivity of associated substrates. mdpi.com For example, when used as a chiral auxiliary, the amine can influence the facial selectivity of a nucleophilic attack on a nearby prochiral center. This is achieved by the chiral amine controlling the conformation of the transition state, making one pathway electronically more favorable than the other. The bulky benzyl and phenyl groups create a specific steric environment, while the nitrogen lone pair and associated bonds create a distinct electronic environment. The interplay between these steric and electronic factors dictates the stereochemical outcome of the reaction. mdpi.com Theoretical studies can model the transition states of competing reaction pathways to quantify the energy differences and rationalize the observed product distribution.
Structure-Reactivity Relationships in N-Benzyl-1-phenylethanamine Derivatives
The reactivity of N-Benzyl-1-phenylethanamine and its derivatives is profoundly influenced by the nature and position of substituents on both the phenethylamine (B48288) and N-benzyl moieties. Mechanistic and theoretical investigations have centered on understanding how these structural modifications alter the compound's electronic and steric properties, thereby dictating its behavior in chemical reactions and biological interactions.
Systematic studies involving the synthesis and analysis of large series of derivatives have provided detailed insights into these relationships. For instance, a comprehensive study prepared 48 distinct N-benzyl phenethylamine compounds to map the effects of structural variations on their affinity and functional activity at specific serotonin (B10506) receptors. nih.gov This research highlights that even subtle changes to the molecule can lead to significant shifts in reactivity and biological potency.
The core approach in these investigations often involves indirect reductive amination, reacting various phenethylamines with different benzaldehydes to yield a diverse library of N-benzyl-1-phenylethanamine derivatives. nih.gov The reactivity during synthesis itself can be indicative of structure-reactivity principles. For example, in the copper-catalyzed oxidative coupling of related N-substituted naphthylamines, substrates with electron-donating groups (EDGs) completed the reaction much faster than those with electron-withdrawing groups (EWGs), a direct consequence of their lower oxidation potential. acs.org
Impact of Substituents on Receptor Affinity and Activity
In the context of neuropharmacology, N-benzyl substitution on phenethylamine agonists is a known strategy to enhance binding affinity and functional activity. nih.gov However, the relationship is not always linear and depends heavily on the specific substitution patterns.
Research has demonstrated that while N-benzyl phenethylamines generally exhibit high affinity for the 5-HT₂ₐ receptor, their functional activity can vary over a much wider range. nih.gov For example, in one study, compound 8b showed the highest binding affinity (Ki = 0.29 nM), but compound 1b was the most potent in functional assays (EC₅₀ = 0.074 nM). nih.gov This decoupling of affinity and potency underscores the complexity of structure-activity relationships, where one structural feature might enhance binding while another is required to elicit a strong functional response.
The selectivity of these derivatives for different receptor subtypes is also a key area of investigation. While many compounds show low to moderate selectivity, specific substitution patterns can induce high selectivity. Compound 6b , for instance, displayed a 100-fold selectivity for the 5-HT₂ₐ receptor in binding assays. nih.gov
The data below summarizes findings for select N-benzyl phenethylamine derivatives, illustrating the impact of substitution on biological activity. nih.gov
| Compound | N-Benzyl Substituent | Phenethylamine 4-Substituent | Binding Affinity (Ki, nM) for 5-HT₂ₐ | Functional Potency (EC₅₀, nM) for 5-HT₂ₐ | Selectivity (Binding) |
| 1b | 2-Hydroxybenzyl | Bromo | Not specified as highest | 0.074 | >400-fold (Functional) |
| 6b | Not specified | Not specified | High | Not specified | 100-fold |
| 7b | 2-Hydroxybenzyl | Methyl | High | Potent | Moderate |
| 8b | 2-Hydroxybenzyl | Ethyl | 0.29 | Less potent than 7b | Moderate |
| 9b | 2-Hydroxybenzyl | Propyl | High | Less potent than 8b | Moderate |
| 11d | 2,3-Methylenedioxybenzyl | Thioalkyl variant | High | Most potent in its series | Moderate |
This table is generated based on qualitative and quantitative descriptions from the cited research. "High" affinity indicates subnanomolar values. nih.gov
The data reveals a clear trend where increasing the size of the 4-substituent on the phenethylamine ring (from methyl in 7b to ethyl in 8b and propyl in 9b ) leads to a decrease in functional activity. nih.gov This suggests that the substituent on the N-benzyl group directly influences how the 4-substituent interacts with the receptor binding pocket. nih.gov
Influence of Substituents on Synthetic Reactivity
Structure-reactivity relationships are also critical in the chemical synthesis of these derivatives. The electronic nature of substituents can dramatically alter reaction yields and times. In a study on copper-catalyzed oxidative homocoupling, the effect of substituents on N-arylnaphthylamines was examined. acs.org
The results indicated that naphthylamines bearing EDGs like methoxy (B1213986) (2b , 2c ) and methyl (2f ) reacted efficiently, while those with EWGs such as fluoro (2d ), chloro (2e ), and trifluoromethyl (2g ) also produced good yields, albeit sometimes requiring longer reaction times. acs.org The presence of an ester group (2h ), a strong EWG, resulted in low conversion, highlighting a limitation of the reaction's applicability. acs.org
The following table summarizes the effect of substituent electronic properties on the yield of a copper-catalyzed oxidative coupling reaction. acs.org
| Substrate | Substituent on N-Phenyl Ring | Substituent Type | Reaction Yield |
| 2b | p-Methoxy | Electron-Donating (EDG) | Good |
| 2c | p-Methoxy | Electron-Donating (EDG) | Good |
| 2f | p-Methyl | Electron-Donating (EDG) | Good |
| 2d | p-Fluoro | Electron-Withdrawing (EWG) | Good |
| 2e | p-Chloro | Electron-Withdrawing (EWG) | Good |
| 2g | p-Trifluoromethyl | Electron-Withdrawing (EWG) | Good |
| 2h | p-Ester | Strong Electron-Withdrawing (EWG) | Low Conversion |
This table is based on qualitative descriptions of reaction outcomes from the cited research. acs.org
These findings demonstrate that the electronic properties of derivatives are a key determinant of their reactivity in synthetic transformations, a principle that is fundamental to designing efficient pathways for creating novel N-Benzyl-1-phenylethanamine analogs.
Advanced Analytical Techniques in Research of N Benzyl 1 Phenylethanamine Hydrochloride
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of N-Benzyl-1-phenylethanamine hydrochloride, providing fundamental information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed skeletal framework of the compound.
In the ¹H NMR spectrum of the free base, N-Benzyl-1-phenylethanamine, characteristic signals corresponding to the aromatic protons of the two phenyl rings, the methine proton, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons are observed. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For related imine compounds like N-benzylidene-1-phenylmethanamine, the protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.25-7.71 ppm, while the methylene protons (CH2) show a singlet at approximately δ 4.76 ppm. rsc.org The imine proton gives a characteristic singlet further downfield at around δ 8.34 ppm. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. For N-benzylidene-1-phenylmethanamine, the carbon atoms of the phenyl rings resonate in the aromatic region (δ 126-140 ppm). rsc.org The methylene carbon appears at approximately δ 64.5 ppm, and the imine carbon is observed at around δ 161.6 ppm. rsc.org While specific data for the hydrochloride salt is not detailed in the provided results, the spectra would show similar patterns, with potential shifts for the nuclei near the protonated amine group.
Table 1: Representative NMR Data for Related Compounds Note: Data for N-benzylidene-1-phenylmethanamine, a closely related structure.
| Technique | Observed Chemical Shifts (δ) in ppm | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 8.34 (s, 1H, CH=N), 7.71-7.70 (m, 2H, Ar-H), 7.4-7.25 (m, 8H, Ar-H), 4.76 (s, 2H, N-CH₂) | rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | 161.6 (C=N), 139.4, 135.6, 130.4, 128.1, 127.9, 127.6, 126.7, 126.4 (Ar-C), 64.5 (N-CH₂) | rsc.org |
Mass Spectrometry (MS, HR-MS, GC-MS, UPLC-MS/MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of N-Benzyl-1-phenylethanamine. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS), it also provides information on fragmentation patterns, which aids in structural confirmation.
The electron ionization (EI) mass spectrum obtained from GC-MS analysis of the free base, N-Benzyl-1-phenylethylamine, shows a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HR-MS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula (C₁₅H₁₇N). nih.gov
Tandem mass spectrometry (MS-MS) analysis of the protonated molecule [M+H]⁺ (precursor m/z 212.1434) reveals characteristic fragment ions. nih.gov Common fragmentation pathways involve the cleavage of the C-N bonds. The most abundant fragment ions observed in the GC-MS spectrum are typically at m/z 91 (the tropylium (B1234903) ion from the benzyl group) and m/z 196. nih.gov Another significant peak is often seen at m/z 105. nih.gov
Table 2: Key Mass Spectrometry Data for N-Benzyl-1-phenylethylamine
| Technique | Parameter | Observed Value (m/z) | Reference |
|---|---|---|---|
| GC-MS | Top Peak | 91 | nih.gov |
| GC-MS | 2nd Highest Peak | 196 | nih.gov |
| GC-MS | 3rd Highest Peak | 77 | nih.gov |
| MS-MS | Precursor Ion [M+H]⁺ | 212.1434 | nih.gov |
| MS-MS | Top Fragment Peak | 108 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to N-H bonds (from the ammonium (B1175870) salt), C-H bonds (aromatic and aliphatic), and C=C bonds (from the aromatic rings). The spectrum for the free base is available from various chemical suppliers. chemicalbook.com For the hydrochloride salt, a broad band would be expected in the 2400-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration of an amine salt. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.
Chromatographic Analysis
Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers.
Gas Chromatography (GC)
Gas Chromatography (GC) is frequently employed to assess the purity of N-Benzyl-1-phenylethanamine and to monitor the progress of its synthesis. In synthetic procedures, GC analyses can confirm the consumption of starting materials, such as 1-phenylethylamine (B125046) and benzaldehyde, and quantify the yield of the final product. Post-hydrogenation samples have shown product purity as high as 99.4%, with negligible residual starting amine (<0.1%) and aldehyde (<0.2%).
For enantiomeric analysis, derivatization is often performed, followed by separation on a chiral GC column. For instance, the enantiomers of the parent amine, 1-phenylethylamine, can be separated as their N-acetyl or N-chloroacetyl derivatives on columns like the Astec® CHIRALDEX™ B-DM or B-PM. sigmaaldrich.comsigmaaldrich.com
Table 3: Example GC Conditions for Chiral Analysis of a Related Amine Note: Data for the analysis of 1-Phenylethylamine enantiomers after derivatization.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Astec® CHIRALDEX™ B-DM, 30 m x 0.25 mm I.D., 0.12 μm | sigmaaldrich.com |
| Oven Temperature | 135 °C | sigmaaldrich.com |
| Injector Temperature | 250 °C | sigmaaldrich.com |
| Detector (FID) Temperature | 250 °C | sigmaaldrich.com |
| Carrier Gas | Helium, 30 psi | sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the primary method for determining the enantiomeric excess (ee) of chiral compounds like N-Benzyl-1-phenylethanamine. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This is crucial for applications in asymmetric synthesis where high enantiomeric purity is required. Research findings and quality control data indicate that ee values of ≥97% can be consistently achieved and validated using chiral HPLC. sigmaaldrich.com The specific conditions, including the choice of chiral column, mobile phase composition, and detector wavelength, are optimized to achieve baseline separation of the enantiomers.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). pharmascholars.comresearchgate.net This technology utilizes chromatographic columns packed with particles smaller than 2 µm, typically 1.7 µm. researchgate.netmdpi.com According to chromatographic theory, reducing the particle size of the stationary phase leads to increased efficiency and resolution. pharmascholars.comijpda.org This allows for the use of shorter columns without sacrificing resolving power, which, combined with higher optimal flow rates, drastically reduces analysis time. ijpda.org
The UPLC system is engineered to operate at much higher back-pressures (up to 100 MPa or ~15,000 psi) compared to standard HPLC systems, which is a direct consequence of using sub-2 µm particles. researchgate.netresearchgate.net This innovation maintains the practical and theoretical principles of HPLC while elevating its performance. pharmascholars.com The benefits include a significant reduction in solvent consumption, faster sample throughput, and increased sensitivity, making it a cost-effective and efficient tool for pharmaceutical analysis. pharmascholars.comresearchgate.net
While specific UPLC methods for this compound are not extensively detailed in publicly available research, the principles of the technique are broadly applicable. For instance, a reverse-phase HPLC method has been developed for the related compound N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride. sielc.com This method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com The developers note that this method is adaptable to fast UPLC applications by using columns with smaller 3 µm particles, and by extension, sub-2 µm UPLC columns for even greater performance enhancement. sielc.com The universal applicability of UPLC for small molecules suggests its suitability for the analysis of this compound, offering improved impurity profiling and quantification.
Table 1: Comparison of HPLC and UPLC Technology Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3.5 µm - 5 µm | < 2 µm (typically 1.7 µm) researchgate.netmdpi.com |
| Operating Pressure | 2500 - 5000 psi | 8000 - 15,000 psi (up to 100 MPa) pharmascholars.comresearchgate.net |
| Analysis Time | Longer (e.g., 10-30 min) | Shorter (up to 9x faster than 5 µm HPLC) researchgate.netijpda.org |
| Resolution | Standard | Higher researchgate.net |
| Sensitivity | Standard | Higher (2-3x greater than HPLC) researchgate.net |
| Solvent Consumption | Higher | Lower researchgate.net |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is an indispensable technique for the separation of enantiomers and the determination of enantiomeric excess (ee). For N-Benzyl-1-phenylethanamine and its parent amine, 1-phenylethylamine, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are employed.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used in HPLC for this purpose. researchgate.netmdpi.com For example, the enantiomeric excess of deuterated (S)-1-phenylethylamine has been determined using a DAICEL CHIRALPAK OD-H column, which is a cellulose-based CSP. doi.org The separation was achieved using a mobile phase consisting of a hexane (B92381) and 2-propanol mixture. doi.org The effectiveness of the separation of chiral amines on polysaccharide columns often depends on the use of a basic additive, such as diethylamine (B46881) (DEA), in the mobile phase to prevent peak tailing and ensure elution from the column. mdpi.com
For GC analysis, derivatization of the amine is often necessary. The enantiomers of 1-phenylethylamine can be separated on a cyclodextrin-based chiral capillary column, such as Astec® CHIRALDEX™ B-PM, after derivatization to their N-acetyl or N-trifluoroacetyl (N-TFA) forms. sigmaaldrich.com The choice of derivative and column can influence the elution order of the enantiomers. sigmaaldrich.com
Table 2: Examples of Chiral Chromatography Conditions for 1-Phenylethylamine Derivatives
| Technique | Analyte | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Reference |
|---|---|---|---|---|---|
| HPLC | (S)-1-phenylethylamine | DAICEL CHIRALPAK OD-H | Hexane / 2-Propanol (90/10) | Not specified | doi.org |
| HPLC | (S)-1-(4-chlorophenyl)ethylamine | DAICEL CHIRALPAK OD-H | Hexane / 2-Propanol (95/5) | Not specified | doi.org |
| GC | 1-Phenylethylamine (N-Acetyl derivatives) | Astec® CHIRALDEX™ B-PM | Helium (30 psi) | FID | sigmaaldrich.com |
| GC | 1-Phenylethylamine (N-TFA derivatives) | Astec® CHIRALDEX™ B-DM | Helium (30 psi) | FID | sigmaaldrich.com |
X-ray Crystallography for Diastereomeric Salt Structure Elucidation
X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystal. In the context of N-Benzyl-1-phenylethanamine, it is particularly crucial for elucidating the structure of diastereomeric salts, which is fundamental to understanding the mechanism of chiral resolution by crystallization.
The resolution of a racemic mixture, such as racemic 2-chloromandelic acid, can be achieved by using an enantiomerically pure resolving agent like (R)-(+)-N-benzyl-1-phenylethanamine. nih.gov This process leads to the formation of two diastereomeric salts which exhibit different physical properties, most importantly, different solubilities. The less soluble salt can be selectively crystallized and separated.
X-ray analysis of the crystal of the less soluble salt provides detailed insight into the intermolecular interactions that govern chiral recognition. nih.govnih.gov In the case of the salt formed between (R)-(+)-N-benzyl-1-phenylethanamine and 2-chloromandelic acid, the crystal structure revealed a "lock-and-key" supramolecular packing mode. nih.gov This compact packing is stabilized by a network of weak intermolecular forces, including hydrogen bonds, CH/π interactions, and van der Waals forces, which collectively create a more stable crystal lattice for the less soluble diastereomer. nih.govnih.gov This detailed structural information is invaluable for optimizing resolution processes by designing resolving agents with enhanced discrimination capabilities. nih.gov
Similar studies on the parent compound, 1-phenylethylamine, forming diastereomeric salts with various chiral acids like lactic acid and NSAIDs (e.g., ibuprofen, naproxen), further underscore the principles of chiral discrimination. nih.govacs.org The crystallographic data from these studies reveal how hydrogen-bonding networks and molecular packing contribute to the differential stability and solubility of the diastereomeric pair. nih.govacs.org
Table 3: Crystallographic Data for Diastereomeric Salts of 1-Phenylethylamine and Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (R)-1-phenylethylammonium (S)-lactate | Orthorhombic | P2(1)2(1)2(1) | nih.gov |
| (S)-1-phenylethylammonium (S)-lactate monohydrate | Monoclinic | P2(1) | nih.gov |
| 1-phenylethan-1-aminium 4-hydroxy-3-methoxybenzoate | Tetragonal | I-4 | scirp.org |
| 1-phenylethan-1-aminium 4-hydroxy-3,5-dimethoxybenzoate | Monoclinic | P2(1) | scirp.org |
| Diastereomeric salt of (R)-(+)-N-benzyl-1-phenylethylamine and 2-chloromandelic acid | Not specified | Not specified | nih.gov |
Future Research Directions for N Benzyl 1 Phenylethanamine Hydrochloride
Development of Novel and More Efficient Stereoselective Synthetic Methods
The classical synthesis of N-Benzyl-1-phenylethanamine often involves the reductive amination of a phenethylamine (B48288) precursor with benzaldehyde, followed by hydrogenation. nih.govgoogle.com This process, while effective, typically relies on standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation with palladium on carbon (Pd/C). google.comchemicalbook.com Future research is focused on developing more efficient, selective, and robust synthetic methodologies.
A promising area of investigation is the development of novel catalyst systems that can achieve high stereoselectivity and yield under milder conditions. For instance, one innovative approach discloses the use of a nickel-based catalyst on a nitrogen-doped carbon support (Ni/NC) in conjunction with phosphomolybdic acid. google.com This method aims to prevent the agglomeration of metal particles, thereby maintaining high catalytic activity and achieving a monodispersed nano-scale catalyst. google.com The use of potassium borohydride (KBH4) as the reducing agent in this system is noted to prevent the racemization of the imine intermediate, ensuring the final product has a high degree of optical purity. google.com
Future work will likely focus on:
Catalyst Design: Exploring a wider range of transition metal catalysts and novel support materials to improve reaction kinetics and reduce catalyst loading.
Asymmetric Reductive Amination: Developing direct asymmetric reductive amination processes that create the chiral center in a single, highly controlled step, bypassing the need for a pre-existing chiral starting material in some applications.
Process Optimization: Refining reaction conditions, such as solvent systems and temperature, to maximize yield and purity while minimizing reaction times and energy input. google.com
Comparison of Synthetic Methods for N-Benzyl-1-phenylethanamine
| Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Classical Reductive Amination | Benzaldehyde, 1-Phenylethylamine (B125046), NaBH4 or Pd/C, H2 | Well-established, multi-step process involving imine formation and subsequent reduction. | google.com, chemicalbook.com |
| Novel Catalytic System | Ni/NC, Phosphomolybdic Acid, KBH4 | Aims for higher optical purity by preventing racemization and using monodispersed nano-catalysts. | google.com |
Exploration of Expanded Applications as Chiral Auxiliaries and Organocatalysts
N-Benzyl-1-phenylethanamine is a recognized chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. Its parent amine, 1-phenylethylamine, is widely used for this purpose in the diastereoselective synthesis of various compounds. Future research will likely expand upon this utility, exploring its application in the synthesis of increasingly complex and novel molecular architectures.
A significant future direction is the investigation of N-Benzyl-1-phenylethanamine derivatives as direct organocatalysts. Organocatalysis, which uses small organic molecules to catalyze reactions, is a rapidly growing field of green chemistry. While the compound is currently used more as a directing group or as part of a larger catalytic system, research into modifying its structure could yield potent, metal-free catalysts. For example, further functionalization of the phenyl rings or the nitrogen atom could create active sites for new types of asymmetric transformations. Research into zirconium-catalyzed reactions has already utilized (S)‐N‐benzyl (B1604629)‐1‐phenylethan‐1‐amine as a substrate, demonstrating the molecule's compatibility and reactivity within advanced catalytic cycles. researchgate.net This points toward the potential for developing catalyst systems where a derivative of this amine is the central catalytic component.
Key research objectives include:
New Auxiliary Applications: Testing the efficacy of N-Benzyl-1-phenylethanamine as a chiral auxiliary in a broader range of reaction types, such as asymmetric alkylations, additions, and cyclizations.
Development of Organocatalysts: Designing and synthesizing derivatives that can function as standalone organocatalysts for reactions like asymmetric Michael additions or aldol (B89426) reactions.
Mechanistic Studies: Investigating the precise mechanisms by which it and its derivatives transfer chiral information to better inform the design of next-generation auxiliaries and catalysts.
Advanced Computational Modeling for Predictive Reactivity and Selectivity
The empirical, trial-and-error approach to developing synthetic methods and catalysts is time-consuming and resource-intensive. A major frontier in chemical research is the use of advanced computational modeling to predict how reactions will proceed. For a chiral molecule like N-Benzyl-1-phenylethanamine hydrochloride, computational tools such as Density Functional Theory (DFT) can be invaluable.
Future research will increasingly leverage computational modeling to:
Predict Stereochemical Outcomes: Simulate the transition states of reactions involving this molecule as a chiral auxiliary or catalyst to predict which enantiomer or diastereomer will be the major product. This allows for the in silico screening of many potential catalysts and substrates before any laboratory work begins.
Elucidate Reaction Mechanisms: Model the entire reaction pathway to understand the energetic landscape, identify key intermediates, and reveal the subtle non-covalent interactions responsible for stereoselectivity.
Design Novel Catalysts: Use predictive models to rationally design new derivatives of N-Benzyl-1-phenylethanamine with enhanced catalytic activity or selectivity for specific target reactions. This data-driven approach can significantly accelerate the discovery of new and more effective organocatalysts.
While specific computational studies on this compound are not yet widespread, the principles are well-established for other chiral amines and represent a clear and powerful direction for future investigation.
Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies
The chemical industry is under increasing pressure to adopt more environmentally benign practices. Future research on this compound will be heavily influenced by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. openaccessgovernment.orgwhiterose.ac.uk
Key areas for integrating green chemistry include:
Biocatalysis: Employing enzymes like transaminases (ATAs), dehydrogenases, and oxidases for the synthesis of chiral amines. nih.govrsc.org These biocatalytic routes offer exceptional stereoselectivity under mild aqueous conditions, drastically reducing the need for harsh reagents and organic solvents. whiterose.ac.ukhims-biocat.eu Research projects are focused on creating enzyme cascades that can convert simple, renewable feedstocks like alcohols directly into enantiopure amines. openaccessgovernment.org
Continuous Flow Synthesis: Moving from traditional batch production to continuous flow reactors. rsc.org Flow chemistry offers superior heat and mass transfer, improved safety, and the potential for straightforward automation and scaling. whiterose.ac.ukrsc.org Immobilizing catalysts, including enzymes, in packed-bed reactors allows for their easy separation and reuse, further enhancing process sustainability. rsc.orgwhiterose.ac.uk
Sustainable Solvents and Reagents: Developing synthetic routes that utilize water or other green solvents and replace hazardous reagents with safer alternatives. rsc.org For example, research has shown that certain asymmetric additions to imines can be performed in water, yielding better results than in organic solvents. rsc.org Atom-efficient reactions, such as hydrogen-borrowing cascades, which minimize waste by design, are also a major goal. openaccessgovernment.org
Green Chemistry Approaches for Chiral Amine Synthesis
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., Transaminases) to catalyze the synthesis. | High enantioselectivity, mild reaction conditions (aqueous, room temp), renewable catalysts. | nih.gov, whiterose.ac.uk, rsc.org |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than a single batch. | Enhanced safety, scalability, efficiency, and ease of catalyst reuse when immobilized. | whiterose.ac.uk, rsc.org, uc.pt |
| Alternative Reaction Media | Replacing traditional organic solvents with water or other benign alternatives. | Reduced environmental impact, improved safety, and sometimes enhanced reactivity/selectivity. | rsc.org |
| Atom-Efficient Reactions | Designing synthetic routes (e.g., hydrogen borrowing) that maximize the incorporation of reactant atoms into the final product. | Minimizes the generation of chemical waste. | openaccessgovernment.org |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-Benzyl-1-phenylethanamine hydrochloride?
The compound is synthesized via reductive amination of benzaldehyde and 1-phenylethanamine using catalysts like Pd/NiO under hydrogen atmospheres. For example, a 98% isolated yield was achieved using 1.1 wt% Pd/NiO at 25°C for 10 hours, followed by purification via filtration and evaporation . Key characterization methods include NMR to confirm structure (e.g., δ 7.36-7.22 for aromatic protons, δ 3.84-3.57 for amine and benzyl groups) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
While direct toxicity data for this compound is limited, structurally similar amines (e.g., benzylamine hydrochloride) require handling with gloves, eye protection, and ventilation. Storage at 2–8°C is advised to prevent degradation . Avoid inhalation or skin contact, as related compounds are classified as irritants (Risk Phrases: R36/37/38) .
Q. How is the purity and identity of this compound validated experimentally?
Analytical techniques include:
Q. What are the solubility characteristics of this compound in common solvents?
While specific data is scarce, structurally related hydrochlorides (e.g., benzylamine hydrochloride) are soluble in polar solvents like water and methanol but less so in hexane or ethyl acetate . Solubility testing should precede experimental design.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Advanced optimization may involve:
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, stability)?
Discrepancies in data (e.g., melting points across analogs) may arise from impurities or polymorphic forms. Solutions include:
- Recrystallization in different solvents (e.g., ethanol vs. acetone).
- Thermogravimetric analysis (TGA) to assess thermal stability .
- Cross-validation using multiple analytical techniques (e.g., DSC alongside melting point) .
Q. How does substituent variation on the benzyl or phenyl groups influence biological activity?
Structure-activity relationship (SAR) studies can be guided by analogs listed in databases (e.g., 4-ethoxy or 4-methoxy derivatives in ). For example:
Q. What degradation pathways are observed under varying storage conditions, and how can stability be enhanced?
Hydrochloride salts are prone to hygroscopicity and oxidation. Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can identify degradation products. Solutions include:
- Lyophilization for long-term storage.
- Addition of antioxidants (e.g., BHT) in solution formulations .
Q. How can advanced spectroscopic techniques elucidate mechanistic details of the reductive amination process?
Q. What novel applications exist for this compound in multidisciplinary research (e.g., materials science or neurochemistry)?
Potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
